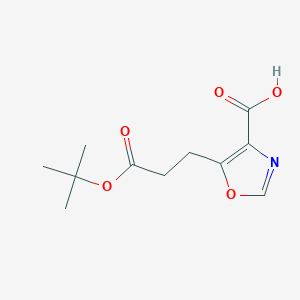![molecular formula C18H25NO5 B1400346 4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoesäure CAS No. 1035270-79-1](/img/structure/B1400346.png)
4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoesäure
Übersicht
Beschreibung
4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid is a useful research compound. Its molecular formula is C18H25NO5 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ich habe eine Recherche zu den wissenschaftlichen Forschungsanwendungen von 4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoesäure durchgeführt. Hier ist eine fokussierte Analyse seiner einzigartigen Anwendungen:
PROTAC-Entwicklung
Diese Verbindung dient als semi-flexibler Linker bei der Entwicklung von Proteolyse-Targeting-Chimären (PROTACs). PROTACs sind bifunktionale Moleküle, die eine E3-Ubiquitin-Ligase rekrutieren, um ungewollte Proteine für den Abbau durch das Proteasom zu markieren. Der semi-flexible Charakter dieses Linkers kann die dreidimensionale Orientierung des Degraders beeinflussen, was die Bildung von ternären Komplexen und die Abbau-Effizienz beeinflusst .
Gezielte Protein-Degradation
Die Integration von Starrheit in den Linkerbereich bifunktionaler Proteine-Degrader, wie sie bei PROTACs verwendet werden, kann die räumliche Anordnung der an dem Abbauprozess beteiligten Moleküle beeinflussen. Dies kann erhebliche Auswirkungen auf die Wirksamkeit von Strategien zur gezielten Protein-Degradation haben .
Wirkmechanismus
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein . The rigidity incorporated into the linker region of the compound may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
In general, protacs modulate protein levels, affecting the pathways in which these proteins are involved .
Pharmacokinetics
The optimization of drug-like properties is a key consideration in the development of protacs .
Result of Action
The result of the action of this compound is the degradation of the target protein . This can lead to changes in cellular processes and pathways in which the target protein is involved .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of protacs .
Eigenschaften
IUPAC Name |
4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-8-13(9-11-19)12-23-15-6-4-14(5-7-15)16(20)21/h4-7,13H,8-12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBCSISMQKZUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1400276.png)
![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B1400277.png)

![4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one](/img/structure/B1400279.png)



